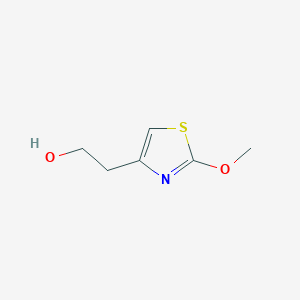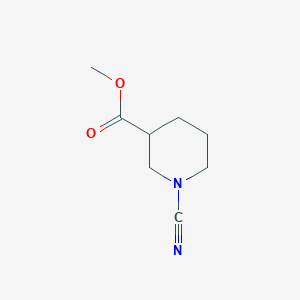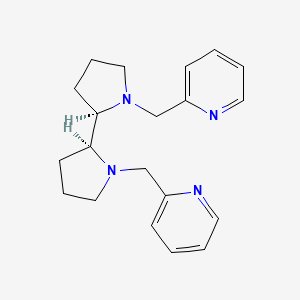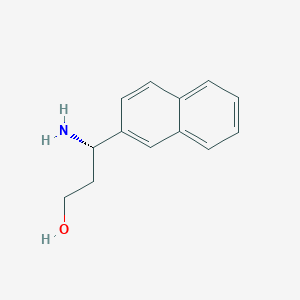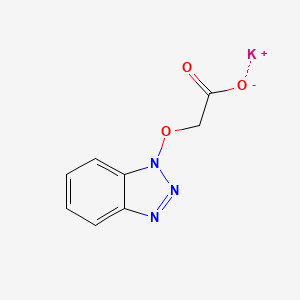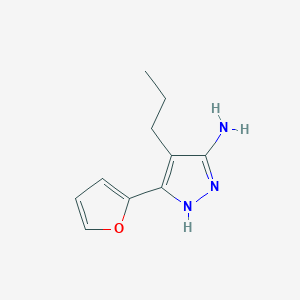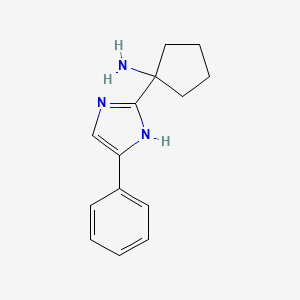
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features a cyclopentylamine moiety attached to a phenyl-substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted imidazole with a cyclopentylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or phenyl ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, influencing various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentylamine: A closely related compound with slight structural variations that may affect its reactivity and applications.
Uniqueness
This compound is unique due to its combination of a cyclopentylamine moiety and a phenyl-substituted imidazole ring. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H17N3/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17) |
InChI-Schlüssel |
JEYZYKNBEXCQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






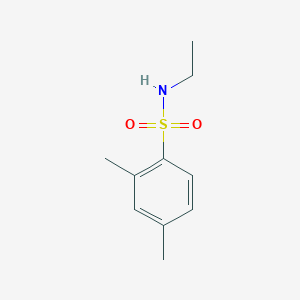
![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
